molecular formula C7H7ClFNO B578203 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine CAS No. 1227496-70-9

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

Cat. No.: B578203
CAS No.: 1227496-70-9
M. Wt: 175.59 g/mol
InChI Key: PJKUEKSQDKXAON-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Complex Molecular Architectures

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in the field of organic chemistry, particularly in the design and synthesis of complex molecules. nih.govresearchgate.net As an isostere of benzene, pyridine is a common feature in a vast array of pharmaceuticals and agrochemicals. rsc.org Its presence is notable in over 7,000 existing drug molecules, underscoring its status as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This significance stems from the pyridine ring's ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which are crucial for molecular recognition at biological targets.

The pyridine framework is not only prevalent in synthetic compounds but is also a core component of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. rsc.orgdovepress.com In many enzymatic reactions, the pyridine nucleotide coenzymes, NAD/NADH and NADP+/NADPH, play a critical role in essential redox processes. dovepress.com The versatility of the pyridine scaffold allows for its incorporation into a diverse range of molecular architectures, influencing properties like solubility, bioavailability, and metabolic stability. This has led to its consistent use in the development of new therapeutic agents for a wide variety of diseases. researchgate.netrsc.org

Strategic Importance of Halogenated and Alkoxy-Substituted Pyridines

The strategic placement of halogen and alkoxy substituents on the pyridine ring is a powerful tool in modern medicinal chemistry and materials science. researchgate.netnih.gov Halogenation of pyridines, for instance, can significantly modulate the electronic properties of the ring, influence the acidity or basicity of the nitrogen atom, and provide a handle for further functionalization through cross-coupling reactions. researchgate.net Fluorine, in particular, and fluorinated groups like trifluoromethyl, are of special interest. mdpi.com The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability and lipophilicity. mdpi.commdpi.com

Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role. They are strong electron-donating groups, which can alter the reactivity of the pyridine ring and influence its interaction with biological targets. The presence of an alkoxy group can direct the regioselectivity of subsequent chemical transformations. The combination of halogen and alkoxy substituents on a pyridine scaffold creates a multifunctional building block with fine-tuned electronic and steric properties, making such compounds highly valuable intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. guidechem.combiosynth.com

Overview of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine as a Key Synthetic Intermediate

This compound is a substituted pyridine that serves as a key intermediate in organic synthesis. Its structure incorporates the strategic elements discussed previously: a pyridine core, a reactive chloromethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a versatile building block for the construction of more complex molecules.

The chloromethyl group at the 3-position is a reactive electrophilic site, readily participating in nucleophilic substitution reactions to introduce a wide variety of other functional groups. The fluorine atom at the 5-position and the methoxy group at the 2-position modulate the electronic properties and reactivity of the pyridine ring. Similar halogenated and alkoxy-substituted pyridines are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.comgoogle.com The specific arrangement of these substituents in this compound provides a unique pattern of reactivity and steric hindrance, allowing for precise control in multistep synthetic sequences.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol

| CAS Number | 188114-68-7 |

Note: The properties listed are based on computational predictions and available data for the specified compound.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzene
Nicotine
Niacin
Pyridoxine
3-BROMO-5-FLUORO-2-METHOXYPYRIDINE
2,3-dichloro-5-(trifluoromethyl)pyridine
2-chloro-5-(trifluoromethyl)pyridine
fluazifop
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
2-fluoro-3-chloro-5-trifluoromethylpyridine
2,3-dichloro-5-(trichloromethyl)pyridine
3-(trifluoromethyl)pyridine
flonicamid
pyroxsulam
haloxyfop-methyl
Atropine
Milrinone
Amrinone
Iodine
N-iodosaccharin
Atorvastatin
Rosuvastatin
Escitalopram
Fluticasone
Asciminib
Atogepant

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227496-70-9

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-2-methoxypyridine

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3

InChI Key

PJKUEKSQDKXAON-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1CCl)F

Canonical SMILES

COC1=C(C=C(C=N1)F)CCl

Synonyms

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 5 Methoxy Pyridine Derivatives

Historical Evolution of Synthetic Pathways to Substituted Pyridines

The synthesis of the pyridine (B92270) ring, a fundamental heterocyclic motif in numerous pharmaceuticals and agrochemicals, has been a subject of extensive research for over a century. wikipedia.orgillinois.edu Historically, pyridine was first isolated from bone oil and later from coal tar, but these sources provided limited quantities and substitution patterns. illinois.edu The advent of synthetic chemistry opened the door to a wide array of pyridine derivatives.

One of the earliest and most significant contributions was the Hantzsch Pyridine Synthesis , developed by Arthur Rudolf Hantzsch in 1881. wikipedia.org This method typically involves a multi-component condensation reaction of a β-keto acid, an aldehyde, and ammonia (B1221849), which first yields a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

Another cornerstone of pyridine synthesis is the Chichibabin Synthesis , which remains a predominant industrial route. This method involves the condensation of aldehydes or ketones with ammonia over an oxide catalyst like alumina (B75360) or silica. researchgate.net While highly effective for producing pyridine and simple alkylpyridines, its application for more complex, functionalized pyridines is limited. researchgate.net

Over the years, numerous other named reactions have been developed, such as the Kröhnke pyridine synthesis, which uses a pre-existing pyridine as a reagent that does not get incorporated into the final product, and the Bohlmann-Rahtz synthesis. wikipedia.orgnih.gov These classical methods, while foundational, often require harsh conditions or have limitations regarding the accessible substitution patterns, paving the way for the development of more modern, regioselective, and catalytic approaches. illinois.edunih.gov

Precursor Synthesis and Regioselective Functionalization

The synthesis of a specifically substituted pyridine like 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is not achieved through a single classical method but requires a multi-step sequence involving the formation of a functionalized pyridine ring followed by precise installation of substituents.

Synthesis of 5-Fluoro-2-Methoxy-pyridine Ring Systems

The 5-Fluoro-2-Methoxy-pyridine core is a key precursor. The synthesis of such 2-alkoxy-5-halopyridines often begins with more readily available starting materials. A common strategy involves nucleophilic aromatic substitution (SNAr). For instance, starting from a dihalopyridine, such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine, the methoxy (B1213986) group can be introduced by reaction with sodium methoxide. chemicalbook.com The halogen at the 2-position is highly activated towards nucleophilic attack.

Alternatively, synthesis can start from 5-fluoro-2-hydroxypyridine. The hydroxyl group can be converted to a better leaving group, such as a chloro group, which is then substituted by a methoxy group. A reverse process, the cleavage of the methoxy ether in 5-fluoro-2-methoxypyridine (B1304894) using strong acids like HCl or HBr to yield 5-fluoro-2-hydroxypyridine, has also been documented. chemicalbook.com

The table below outlines a representative reaction for a related compound.

Starting MaterialReagentProductYieldReference
2-Amino-3-nitropyridineNaNO₂, HF-pyridine2-Fluoro-3-nitropyridine95% acs.org
2- or 4-NitropyridineTetrabutylammonium fluoride (B91410)2- or 4-Fluoropyridine- acs.org
2-Chloro-5-methylpyridineLiquid-phase chlorination2,3-Dichloro-5-(trichloromethyl)pyridine- jst.go.jp

Strategies for Regioselective Chloromethylation

Introducing a chloromethyl group at the C-3 position of the 5-fluoro-2-methoxypyridine ring is a significant challenge. Direct electrophilic chloromethylation (a Friedel-Crafts-type reaction) on a pyridine ring is generally difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophiles. However, the existing 2-methoxy group is an activating, ortho-para directing group, which would favor substitution at the C-3 and C-5 positions. Since C-5 is already occupied by fluorine, this directing effect could potentially be harnessed for C-3 functionalization.

Alternative strategies for regioselective functionalization often involve:

Pyridine N-Oxides : Oxidation of the pyridine nitrogen to an N-oxide activates the C-2 and C-4 positions for nucleophilic attack and can alter the regioselectivity of other reactions. researchgate.net Subsequent deoxygenation restores the pyridine ring. For example, pyridine N-oxides can undergo regioselective chlorination using reagents like oxalyl chloride. researchgate.net

Directed Ortho Metalation (DoM) : A directing group on the ring can guide the deprotonation of an adjacent position by a strong base (lithiated species), creating a nucleophilic center that can then react with an electrophile.

Pyridyne Intermediates : The generation of highly reactive pyridyne intermediates from di-halopyridines offers a route to adjacent double functionalization, although controlling regioselectivity can be complex. nih.gov

Radical Reactions : The synthesis of 2-chloro-5-chloromethylpyridine often proceeds from 3-picoline (3-methylpyridine) via chlorination steps, which can involve radical mechanisms to functionalize the methyl group. google.com

Fluorination Strategies for Pyridine Rings

The introduction of fluorine onto a pyridine ring is a critical step in many pharmaceutical and agrochemical syntheses due to the unique properties fluorine imparts. nih.gov Several modern methods allow for direct and site-selective fluorination.

One prominent method involves the use of silver(II) fluoride (AgF₂). This reagent allows for the direct C-H fluorination of pyridines and diazines, showing remarkable selectivity for the position adjacent to the ring nitrogen (the C-2 position). nih.govorgsyn.org The reactions are typically fast, occurring at ambient temperature, and tolerate a wide range of functional groups. nih.gov

Another approach utilizes mixtures of elemental fluorine and iodine. rsc.org This system is believed to form an N-iodo-heterocyclic intermediate in situ, which is then attacked by a fluoride ion to yield the 2-fluoropyridine (B1216828) derivative with high yield and selectivity. rsc.org

The table below summarizes key findings for modern C-H fluorination techniques.

ReagentSubstrate TypeSelectivityKey FeaturesReference(s)
AgF₂Pyridines, DiazinesExclusive for C-H bond adjacent to nitrogenMild conditions, rapid reaction (1 hr at RT), broad functional group tolerance nih.govorgsyn.orgacs.org
F₂ / I₂Pyridines, QuinolinesHigh for 2-fluoro derivativesRoom temperature reaction, proceeds via N-iodo intermediate rsc.org

More recent developments have focused on achieving fluorination at other positions, such as the meta- and para-positions, by employing strategies like temporary dearomatization of the pyridine ring. uni-muenster.de

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methods. Catalysis plays a central role in achieving these goals in pyridine synthesis.

Catalytic Methods for Pyridine Synthesis

Metal catalysis is widely used in various aspects of pyridine chemistry, from the construction of the pyridine ring itself to the functionalization of its substituents. acsgcipr.org Catalytic methods offer pathways that are often more convergent and atom-efficient than classical stoichiometric reactions. acsgcipr.org

Key catalytic approaches include:

[2+2+2] Cycloadditions : Transition metals can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form highly substituted pyridine rings. acsgcipr.org This method is powerful for constructing the core with multiple points of diversity.

Condensation Reactions : Acidic catalysts, sometimes enhanced with transition metals, are used to improve the yield and purity of pyridines produced from condensation reactions, such as those involving tetrahydrofurfuryl alcohol and ammonia. aston.ac.uk

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are effective for creating C-C bonds by attaching aryl groups to the pyridine ring. organic-chemistry.org

Multicomponent Reactions : The development of catalytic, multicomponent reactions allows for the assembly of complex pyridines in a single pot. For example, a three-component synthesis has been developed using a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition to produce diverse polysubstituted pyridines. nih.gov

C-H Activation/Functionalization : Ruthenium and other transition metals can catalyze the formal [4+2] cycloaddition of enamides and alkynes or the C-H addition of pyridines to olefins, providing economic and highly regioselective routes to substituted pyridines. organic-chemistry.org

These advanced methods represent the forefront of pyridine synthesis, offering modularity, efficiency, and access to a vast chemical space of functionalized pyridine derivatives. organic-chemistry.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance efficiency. rasayanjournal.co.inresearchgate.net These methods focus on reducing waste, using less hazardous substances, and lowering energy consumption. numberanalytics.com Key green techniques include microwave-assisted synthesis and solvent-free reactions.

Microwave-Assisted Synthesis:

Microwave-assisted organic chemistry (MAOC) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. jocpr.comyoungin.com This technique has been successfully applied to various pyridine syntheses.

For instance, a one-pot, microwave-assisted Bohlmann-Rahtz procedure allows for the synthesis of tri- or tetrasubstituted pyridines from an enamine and an alkynone in a single step with excellent control over regiochemistry. youngin.comorganic-chemistry.org Reactions that traditionally required high temperatures and long durations can be completed in minutes under microwave irradiation. organic-chemistry.org The use of polar solvents like DMSO can further enhance reaction efficiency, with some syntheses achieving yields of up to 98%. organic-chemistry.org

Another example is the three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate, which yields 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com Microwave irradiation at 130-140°C for just 10-30 minutes can produce the desired products in yields ranging from 49% to 90%, a significant improvement over the 10-16 hours required by conventional reflux methods. jocpr.com

Reaction TypeReactantsConditionsYieldReference
Bohlmann-Rahtz SynthesisEthyl β-aminocrotonate, AlkynonesMicrowave, 170°C, 10-20 min, DMSOUp to 98% organic-chemistry.org
Three-Component CycloadditionChalcones, 3-Aminobut-2-enenitrile, Ammonium acetateMicrowave, 130-140°C, 10-30 min, Ethanol49-90% jocpr.com
Hantzsch Dihydropyridine SynthesisMethylacetoacetate, Ammonia, Aromatic aldehydesMicrowave irradiationGood yields tandfonline.com
One-pot, Four-component Reactionp-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetateMicrowave, 2-7 min, Ethanol82-94% nih.gov

Solvent-Free Reactions:

Conducting reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry that reduces waste and simplifies product purification. rasayanjournal.co.intandfonline.com Several solvent-free methods for pyridine synthesis have been developed.

One such method is the Hantzsch-like multi-component condensation to produce functionalized pyridines using a Wells-Dawson heteropolyacid as a recyclable catalyst at 80°C. conicet.gov.ar This approach offers a clean alternative, affording the desired pyridine derivatives in high yields (60-99%). conicet.gov.ar Similarly, the Chichibabin pyridine synthesis can be performed efficiently under solvent-free conditions using cobalt(II) chloride hexahydrate as a recyclable catalyst to produce 2,4,6-triarylpyridines in excellent yields. tandfonline.com This method is noted for its short reaction times and easy work-up. tandfonline.com

Furthermore, a novel and atom-economical synthesis of pyridine-2-yl substituted ureas has been developed via the C-H functionalization of pyridine N-oxides with dialkylcyanamides under solvent- and halide-free conditions. rsc.orgrsc.org This method demonstrates high efficiency, with yields ranging from 63% to 92%, and accommodates a wide range of functional groups. rsc.org

Reaction TypeCatalyst/PromoterConditionsYieldReference
Hantzsch-like CondensationWells-Dawson heteropolyacidSolvent-free, 80°C60-99% conicet.gov.ar
Chichibabin SynthesisCoCl₂·6H₂OSolvent-freeExcellent yields tandfonline.com
C-H FunctionalizationNone (direct reaction)Solvent- and halide-free63-92% rsc.orgrsc.org
Tandem ApproachUreaSolvent-metal-oxidant-freeGood to high yields researchgate.net

Flow Chemistry Applications in Pyridine Derivative Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, improved scalability, and increased efficiency. nih.govresearchgate.netasianpubs.org This technology has been successfully applied to the synthesis of pyridine derivatives. sci-hub.se

The Bohlmann-Rahtz pyridine synthesis, for example, has been adapted to a flow process using a FlowSyn™ system. interchim.fr This method, conducted at 120°C in a stainless steel coil reactor, faithfully reproduces the high yields (86%) of microwave-assisted batch methods while offering a straightforward path to scaling up production. interchim.fr The Hantzsch dihydropyridine synthesis has also been efficiently performed using a microwave-assisted flow system, demonstrating the versatility of this technology for constructing these heterocyclic cores. sci-hub.se

The synthesis of key intermediates like 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) has been optimized using a flow reactor, which allows for superior control and safety compared to traditional batch methods, especially when handling reactive reagents like hydrazine (B178648). asianpubs.org Flow processes are particularly advantageous for industrial applications, where they can reduce costs and streamline the production of active pharmaceutical ingredients. researchgate.net

SynthesisFlow SystemKey AdvantagesYieldReference
Bohlmann-Rahtz Pyridine SynthesisFlowSyn™ with 5 mL steel coil reactorScalability, Reproducibility, High throughput86% interchim.fr
Hantzsch Dihydropyridine SynthesisMicrowave-assisted flowHigh efficiency, Rapid synthesis43-85% sci-hub.se
2-chloro-5-(hydrazinylmethyl)pyridineFlow reactor moduleOptimal reaction control, Improved efficiency, Greater safety85% asianpubs.org

Chemoenzymatic Synthesis Considerations for Pyridine Building Blocks

Chemoenzymatic synthesis, which utilizes the catalytic power of enzymes, offers a sustainable and environmentally friendly route to pyridine derivatives. numberanalytics.com Biocatalysts operate under mild conditions and can exhibit high levels of selectivity, reducing the need for protecting groups and minimizing waste. numberanalytics.com

The use of biocatalysts is a key principle of modern green chemistry in pyridine synthesis. numberanalytics.com While the field is still developing, enzymes have been successfully employed to create pyridine building blocks. For example, a convenient preparation of 3-amino-2-carboxyethyl substituted imidazo[1,2-a]-pyridine has been developed for use as a building block in the construction of more complex fused-ring systems. rsc.org This building block approach simplifies the synthesis of diverse libraries of compounds with potential biological activity. rsc.orgnih.govresearchgate.netresearchgate.net

The design and synthesis of functionalized pyridine building blocks are crucial for creating novel compounds for drug discovery and other applications. lifechemicals.comnih.gov Chemoenzymatic strategies are poised to play an increasingly important role in providing efficient and sustainable access to these valuable chemical synthons.

Reactivity and Transformational Chemistry of 3 Chloromethyl 5 Fluoro 2 Methoxy Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 3-position of the pyridine (B92270) ring is an excellent electrophilic site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of derivatives.

The reaction of 3-chloromethyl-5-fluoro-2-methoxy-pyridine with various primary and secondary amines is expected to proceed smoothly to yield the corresponding aminomethyl-pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

Furthermore, the resulting aminomethyl derivatives can serve as precursors for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic structures of medicinal and materials science interest. The synthesis of such fused systems often involves a multi-step sequence, where the initial amination is a key bond-forming step. organic-chemistry.org

Table 1: Representative Amination Reactions of this compound This table presents hypothetical data for illustrative purposes, based on typical reaction conditions for the amination of chloromethylpyridines.

Amine NucleophileBaseSolventTemperature (°C)ProductYield (%)
DiethylamineK₂CO₃Acetonitrile803-(Diethylaminomethyl)-5-fluoro-2-methoxypyridine85
AnilineNaHCO₃DMF1005-Fluoro-2-methoxy-3-(phenylaminomethyl)pyridine78
MorpholineEt₃NTHF604-((5-Fluoro-2-methoxy-pyridin-3-yl)methyl)morpholine92

Etherification and Esterification Pathways

The chloromethyl group can also undergo nucleophilic substitution with alkoxides and carboxylates to form ethers and esters, respectively. Etherification is typically achieved by treating the chloromethylpyridine with a sodium or potassium alkoxide in an alcoholic solvent or an aprotic polar solvent like DMF or THF.

Esterification can be carried out by reacting this compound with a carboxylic acid in the presence of a non-nucleophilic base, or more commonly, with a pre-formed carboxylate salt, such as sodium or potassium acetate. These reactions provide access to a range of derivatives with varied physical and chemical properties. A patent describes a process for producing 3-substituted 2-chloro-5-fluoropyridine (B44960) derivatives, including esterification pathways. uwindsor.ca

Table 2: Illustrative Etherification and Esterification of this compound This table presents hypothetical data for illustrative purposes, based on general procedures for etherification and esterification of chloromethylpyridines.

NucleophileBaseSolventTemperature (°C)ProductYield (%)
Sodium methoxide-Methanol655-Fluoro-2-methoxy-3-(methoxymethyl)pyridine88
PhenolK₂CO₃Acetone565-Fluoro-2-methoxy-3-(phenoxymethyl)pyridine75
Sodium acetate-DMF90(5-Fluoro-2-methoxy-pyridin-3-yl)methyl acetate95

Thiolation Reactions and Sulfur-Containing Derivatives

The displacement of the chloride by sulfur nucleophiles provides a facile route to various sulfur-containing derivatives. bldpharm.com Thiolation can be accomplished using thiols in the presence of a base, or more conveniently with thiolate salts. For instance, reaction with sodium thiomethoxide would yield the corresponding methylthiomethyl derivative. These sulfur-containing compounds are valuable intermediates in organic synthesis and can exhibit interesting biological activities. The synthesis of sulfur-containing pyridine derivatives is a well-established area of research. sigmaaldrich.com

These sulfur-containing derivatives can be further elaborated. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) and sulfone, which have different electronic and steric properties. The synthesis of various sulfur-containing compounds has been a subject of significant research. rsc.org

Table 3: Examples of Thiolation Reactions of this compound This table presents hypothetical data for illustrative purposes, based on established methods for the thiolation of haloalkylpyridines.

Sulfur NucleophileBaseSolventTemperature (°C)ProductYield (%)
Sodium thiomethoxide-Ethanol785-Fluoro-2-methoxy-3-((methylthio)methyl)pyridine90
ThiophenolEt₃NTHF655-Fluoro-2-methoxy-3-((phenylthio)methyl)pyridine82
Potassium thioacetate-DMF80S-((5-Fluoro-2-methoxy-pyridin-3-yl)methyl) ethanethioate93

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound is amenable to a range of transformations that allow for the introduction of new substituents, leading to more complex molecular architectures.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netwikipedia.org The methoxy (B1213986) group at the 2-position of the pyridine ring is a known directing group for metalation. harvard.edu Treatment of 2-methoxypyridine (B126380) derivatives with a strong base, such as an organolithium reagent, can lead to deprotonation at the adjacent C-3 position. However, in the case of this compound, the 3-position is already substituted. Therefore, deprotonation would be expected to occur at the C-4 or C-6 positions, if they are available. The presence of the fluorine atom at the 5-position will also influence the regioselectivity of the metalation.

The resulting organolithium or other organometallic species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups onto the pyridine ring. The choice of base and reaction conditions is crucial for achieving high regioselectivity and yield. uwindsor.caorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most important methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The pyridine ring of this compound, particularly if further functionalized with a halide at another position, could participate in such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov If a bromo or iodo substituent were present on the pyridine ring, it could undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters to form biaryl or vinylpyridine derivatives. organic-chemistry.orgnih.gov The electronic nature of the substituents on the pyridine ring would influence the reactivity, with electron-withdrawing groups generally favoring the reaction.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound could be coupled with various alkynes to introduce an alkynyl moiety onto the pyridine ring. organic-chemistry.orgresearchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce an alkenyl group onto the pyridine ring of a halogenated derivative of the title compound. researchgate.netresearchgate.netacs.org The regioselectivity of the Heck reaction is influenced by the electronic and steric properties of both the alkene and the aryl halide.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative of this compound (e.g., 4-Bromo-3-chloromethyl-5-fluoro-2-methoxypyridine) This table presents hypothetical data for illustrative purposes, based on general conditions for cross-coupling reactions of halopyridines.

Reaction TypeCoupling PartnerCatalystBaseSolventProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O3-Chloromethyl-5-fluoro-2-methoxy-4-phenylpyridine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF3-Chloromethyl-5-fluoro-2-methoxy-4-(phenylethynyl)pyridine
HeckStyrene (B11656)Pd(OAc)₂Et₃NDMF(E)-3-Chloromethyl-5-fluoro-2-methoxy-4-styrylpyridine

Functionalization at Unsubstituted Positions

There is no specific information available in the reviewed literature concerning the functionalization of this compound at its unsubstituted positions (positions 4 and 6). In related fluorinated and methoxy-substituted pyridines, functionalization strategies often involve metalation followed by reaction with an electrophile. The directing effects of the existing substituents would be crucial in determining the outcome of such reactions. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom would create a complex electronic environment, making the prediction of regioselectivity challenging without experimental data.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetic and thermodynamic data or the elucidation of reaction intermediates for transformations involving this compound, are not present in the available scientific literature. Such investigations are fundamental to understanding and optimizing chemical reactions.

No kinetic or thermodynamic data for reactions involving this compound has been published. This type of data is essential for quantifying the reactivity of the compound and for comparing it with other related structures.

The identification and characterization of reaction intermediates are critical for understanding reaction mechanisms. There are no published studies that report on the elucidation of intermediates in reactions of this compound.

Derivatization Strategies for Complex Molecular Architectures

While the structure of this compound suggests its potential as a scaffold for building more complex molecules, specific, documented derivatization strategies are not available. The chloromethyl group would likely serve as a primary handle for introducing a wide variety of functionalities through nucleophilic displacement reactions. Subsequent modifications of the pyridine ring could then be explored to generate diverse molecular architectures. However, without concrete examples from the literature, any discussion of derivatization strategies remains speculative.

Applications in Advanced Organic Synthesis As a Building Block

Role in Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound serves as a key electrophilic intermediate. The benzylic-like reactivity of the chloromethyl group is the primary site for synthetic elaboration, enabling the construction of more complex, fused, and substituted pyridine (B92270) systems.

Fused bicyclic heteroaromatic compounds, such as pyrazolo[3,4-b]pyridines, are of significant interest due to their prevalence in biologically active molecules. google.com While numerous methods exist for their synthesis, often involving the cyclization of a pyrazole (B372694) precursor, 3-chloromethyl-5-fluoro-2-methoxy-pyridine offers a convergent route where the pyridine ring is pre-functionalized.

The synthesis of a pyrazolo[3,4-b]pyridine framework can be envisioned through the reaction of this compound with a suitably substituted aminopyrazole. In this proposed pathway, the chloromethyl group acts as an alkylating agent for the amino group of the pyrazole. The resulting intermediate can then undergo an intramolecular cyclization, followed by aromatization, to yield the target fused heterocyclic system. This strategy allows for the direct installation of the fluoro and methoxy (B1213986) substituents onto the final pyridine ring portion of the scaffold. General methods for synthesizing pyrazolo[3,4-b]pyridines often involve the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or the use of cascade cyclization reactions. google.comnih.gov

Table 1: Proposed Synthetic Route to a Pyrazolo[3,4-b]pyridine Derivative

Step Reaction Description
1 N-Alkylation The nucleophilic amino group of a 5-aminopyrazole attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
2 Intramolecular Cyclization An intramolecular reaction, often promoted by a base, where a ring-carbon of the pyrazole attacks a carbon on the pyridine ring.

| 3 | Aromatization | Elimination of a leaving group or oxidation to form the stable, aromatic pyrazolo[3,4-b]pyridine ring system. |

The construction of spirocyclic and bridged chemical structures containing a pyridine moiety is a sophisticated challenge in organic synthesis. These three-dimensional architectures are of interest for exploring novel regions of chemical space in drug discovery. The reactive chloromethyl group on this compound theoretically provides a handle for creating such systems. For instance, a long-chain substituent containing a nucleophile could be attached to the pyridine ring, which could then undergo an intramolecular reaction with the chloromethyl group to form a bridged structure. However, based on available literature, the use of chloromethylpyridines as precursors for the synthesis of spiro and bridged pyridine derivatives is not a widely reported application.

Precursor in Medicinal Chemistry Research (Focus on Synthetic Pathways)

Substituted pyridines are a cornerstone of modern medicinal chemistry. The inclusion of fluorine atoms and other functional groups can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity. guidechem.com this compound is an exemplary precursor, providing a synthetically tractable route to novel compounds for pharmaceutical research. Its utility is demonstrated by analogy with structurally similar intermediates, such as 3-bromo-5-fluoro-2-methoxypyridine, which is a known intermediate in medicinal chemistry. guidechem.com

The primary role of this compound in this context is to serve as an anchor for building new molecular scaffolds. The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups and molecular fragments. For example, in a manner analogous to the reactions of 2-chloro-5-(chloromethyl)pyridine, it can react with hydrazine (B178648) to form a hydrazinylmethyl intermediate. clockss.org This new intermediate can then be reacted with various aldehydes or ketones to generate a library of hydrazone-containing compounds, representing a novel pharmaceutical scaffold for biological screening. clockss.org

In lead optimization, small, targeted modifications are made to a parent compound to improve its pharmacological profile. The selective reactivity of this compound makes it ideal for this purpose. The chloromethyl group is the most common site for derivatization. By reacting the compound with a series of different nucleophiles (e.g., amines, thiols, alcohols, carbanions), chemists can systematically probe structure-activity relationships (SAR). This derivatization allows for the fine-tuning of properties like solubility, lipophilicity, and target engagement. The chemistry of analogous compounds like 3-bromo-5-fluoro-2-methoxypyridine, where the bromine atom is displaced in coupling reactions, highlights the potential for such modifications on the pyridine core. guidechem.com

Table 2: Examples of Derivatization via Nucleophilic Substitution

Nucleophile Reagent Type Resulting Linkage Potential Application
R-NH₂ Primary/Secondary Amine -CH₂-NH-R Introduction of basic groups to improve solubility or target H-bond interactions.
R-SH Thiol -CH₂-S-R Formation of thioethers, often used to mimic other functional groups.
R-OH Alcohol/Phenol -CH₂-O-R Creation of ether linkages to explore different spatial orientations.

Intermediate in Agrochemical Development (Focus on Synthetic Pathways)

The pyridine ring is a critical "chip" in the development of modern agrochemicals, with pyridine-containing pesticides known for high efficiency and low toxicity. google.com Fluorinated pyridine derivatives are particularly important in the fourth generation of pesticide products. google.com The subject compound, this compound, fits this profile perfectly, serving as a valuable intermediate for new active ingredients.

The synthetic utility of the chloromethylpyridine framework is well-established. For instance, the closely related compound 2-chloro-5-chloromethylpyridine (CCMP) is a key industrial intermediate for the synthesis of major neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. google.com The synthetic pathways to these commercial products involve the reaction of the chloromethyl group with an appropriate nucleophile to build the final active molecule.

Similarly, trifluoromethylpyridine (TFMP) derivatives are used to produce more than 20 different agrochemicals. The presence of fluorine atoms or trifluoromethyl groups can enhance metabolic stability and target binding. guidechem.com this compound can be used in analogous synthetic routes to create novel herbicides or fungicides, where the fluoro- and methoxy-substituted pyridine core is combined with other toxophoric fragments via reactions at the chloromethyl position.

Table 3: Prominent Agrochemicals Derived from Analogous Pyridine Intermediates

Agrochemical Class Key Pyridine Intermediate (Analogue) Reference
Imidacloprid Insecticide 2-Chloro-5-chloromethylpyridine (CCMP) google.com
Acetamiprid Insecticide 2-Chloro-5-chloromethylpyridine (CCMP) google.com
Fluazifop-butyl Herbicide 2-Chloro-5-(trifluoromethyl)pyridine

Synthesis of Herbicidal Precursors

The structural motif of a substituted pyridine is a common feature in many modern herbicides. While direct public-domain data on the use of this compound in the synthesis of specific commercial herbicides is limited, the known synthetic pathways for structurally related compounds provide a strong indication of its potential applications. For instance, pyridine derivatives containing chloro, fluoro, and methoxy groups are integral to the synthesis of complex herbicidal molecules.

A notable example is the patented herbicidal compound, 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. google.com The synthesis of such a molecule would logically involve the coupling of a substituted pyridine building block with a substituted phenyl ring. The "3-chloro-5-fluoro-2-methoxy" substitution pattern on the pyridine ring of this complex herbicide strongly suggests that a precursor with this arrangement, such as this compound, could serve as a key starting material or intermediate. The chloromethyl group would be a prime site for further chemical elaboration to introduce the carboxylic acid functionality or to facilitate the coupling reaction.

The general strategy for utilizing such a building block in herbicide synthesis often involves the nucleophilic displacement of the chloride from the chloromethyl group to introduce a side chain that is crucial for the herbicidal activity. This side chain can be designed to mimic the substrate of a key enzyme in a weed's metabolic pathway, thereby inhibiting it and leading to the plant's demise.

Table 1: Examples of Structurally Related Pyridine-Based Herbicides and their Precursors

Herbicide/Precursor ClassKey Pyridine IntermediateReference
Pyridinyloxy-phenoxy-propionate Herbicides2-Chloro-5-(trifluoromethyl)pyridine jst.go.jp
Sulfonylurea Herbicides2-Chloro-3-(trifluoromethyl)pyridine jst.go.jp
Pyridine Carboxylic Acid Herbicides4-Amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid derivatives google.com

This table presents examples of herbicide classes that utilize pyridine-based intermediates, illustrating the importance of this structural motif in agrochemical synthesis.

Insecticidal and Fungicidal Active Ingredient Synthesis

The application of fluorinated and chlorinated pyridine derivatives extends beyond herbicides into the realms of insecticides and fungicides. The introduction of fluorine atoms into a molecule can often enhance its metabolic stability and binding affinity to target proteins, leading to increased efficacy and potency. nih.gov

The reactive chloromethyl group of this compound is an ideal anchor point for the synthesis of various insecticidal and fungicidal scaffolds. For example, in the synthesis of neonicotinoid insecticides, a common intermediate is 2-chloro-5-chloromethylpyridine (CCMP). agropages.comasianpubs.org This intermediate is used to introduce the chloromethylpyridine moiety, which is essential for the insecticidal activity of compounds like imidacloprid and acetamiprid. By analogy, this compound could be employed to create novel neonicotinoid analogues with potentially modified properties, such as altered target specificity or improved environmental profiles.

In the domain of fungicides, strobilurin analogues are a significant class of compounds that often contain a substituted pyridine ring. The synthesis of these complex molecules relies on the availability of versatile building blocks. The functional groups present in this compound could be strategically utilized to construct the core structures of novel fungicidal candidates. The methoxy group, for instance, is a common feature in many strobilurin fungicides.

Table 2: Key Pyridine Intermediates in Insecticide and Fungicide Synthesis

Agrochemical ClassKey Pyridine IntermediateExample End-ProductReference
Neonicotinoid Insecticides2-Chloro-5-chloromethylpyridineImidacloprid, Acetamiprid agropages.com
Trifluoromethylpyridine Fungicides2,3-Dichloro-5-(trifluoromethyl)pyridineFluazinam jst.go.jpnih.gov
Strobilurin FungicidesSubstituted PyridinesPicoxystrobin jst.go.jp

This table showcases important pyridine intermediates used in the synthesis of various insecticides and fungicides, highlighting the versatility of this chemical class.

Contributions to Materials Science Applications (Focus on Synthetic Pathways to Monomers/Polymers)

While the primary application of this compound appears to be in the agrochemical sector, its unique structure also suggests potential utility in materials science, particularly in the synthesis of functionalized monomers and polymers. The combination of a rigid, aromatic pyridine core with reactive and electronically active substituents opens up possibilities for creating materials with tailored optical, electronic, or thermal properties.

The chloromethyl group can serve as a reactive site for polymerization or for grafting onto existing polymer backbones. For instance, it can undergo reactions to introduce a polymerizable group, such as an acrylate (B77674) or styrene (B11656) moiety. The resulting monomer, containing the fluoro-methoxy-pyridine unit, could then be polymerized or co-polymerized to create novel polymers.

The presence of the fluorine atom and the pyridine ring could impart desirable properties to the resulting polymer, such as low surface energy (leading to hydrophobicity and oleophobicity), high thermal stability, and specific photophysical characteristics. For example, novel fluorinated polyacrylates have been synthesized from fluorinated monomers and have shown excellent water and oil repellency. researchgate.netresearchgate.netchemrxiv.org

Furthermore, pyridine-containing polymers have been investigated for a range of applications, including as components in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal catalysts. The specific electronic properties conferred by the fluoro and methoxy substituents on the pyridine ring of this compound could be harnessed to fine-tune the performance of such materials. For example, the functionalization of calix researchgate.netarenes with 2-(chloromethyl)pyridine (B1213738) has been demonstrated as a method to create complex host molecules for ion recognition. acs.org

Table 3: Potential Monomer Synthesis from this compound

Monomer TypeSynthetic ReactionPotential Polymer Properties
Acrylate MonomerReaction with acrylic acid or its saltLow surface energy, hydrophobicity, thermal stability
Styrenic MonomerFriedel-Crafts alkylation of styreneModified refractive index, thermal stability
Vinyl Ether MonomerReaction with a hydroxy-functional vinyl etherFunctionalized polymers with pendant pyridine units

This table outlines potential synthetic routes to monomers from this compound and the anticipated properties of the resulting polymers, based on the known chemistry of similar systems.

Computational and Theoretical Investigations

Electronic Structure Analysis of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. bhu.ac.in For a molecule like this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic energy. nih.gov These calculations would provide key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

A hypothetical table of optimized geometric parameters for the most stable conformer, as would be generated by DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-O1.35
C2-N11.33
C3-C(CH2Cl)1.51
C5-F1.36
Bond Angle (°)O-C2-N1118.5
C2-N1-C6120.0
F-C5-C4119.2
Dihedral Angle (°)C6-N1-C2-C30.0
C4-C5-C6-N10.0

Note: The values in this table are illustrative and not based on actual published data for the specific compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.comwikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. unesp.br A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are for illustrative purposes only.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting how and where a molecule will react.

Nucleophilic and Electrophilic Attack Prediction

The sites of nucleophilic and electrophilic attack can be predicted by analyzing the distribution of electron density in the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. bhu.ac.in In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, one would expect the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the carbon atoms attached to the electronegative chlorine and fluorine atoms would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack.

Regioselectivity and Stereoselectivity Studies

While specific regioselectivity and stereoselectivity studies for this compound are not available, computational approaches could be used to model transition states for various reaction pathways. By comparing the activation energies of different potential reactions, it would be possible to predict the most likely regio- and stereochemical outcomes. For instance, in a nucleophilic substitution reaction at the chloromethyl group, computational modeling could help determine the preferred trajectory of the incoming nucleophile.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are crucial for its physical and biological properties. nih.gov

Conformational analysis of this compound would involve exploring the potential energy surface by rotating the substituents, particularly the methoxy and chloromethyl groups, to identify the most stable conformers. nih.gov

Furthermore, the study of intermolecular interactions is vital. The presence of fluorine, chlorine, nitrogen, and oxygen atoms in the molecule suggests the potential for various non-covalent interactions, such as hydrogen bonds (C-H···N, C-H···O, C-H···F), halogen bonds (C-Cl···N/O), and π-π stacking interactions between pyridine rings. rsc.org Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to probe through experimental means alone. For a molecule such as this compound, theoretical investigations are crucial for understanding its reactivity, particularly in reactions involving the chloromethyl side-chain. While specific, published computational studies on the reaction dynamics of this exact molecule are not prevalent in publicly accessible literature, we can construct a detailed theoretical framework based on well-established principles of physical organic chemistry and computational studies of analogous systems. The primary focus of such an investigation would be the nucleophilic substitution (SN2) reaction at the chloromethyl group, a common pathway for functionalization.

Modeling the SN2 Reaction Pathway

The reaction of this compound with a nucleophile (Nu⁻) is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characteristic of primary alkyl halides. Computational modeling, typically employing Density Functional Theory (DFT), is the standard approach for mapping the potential energy surface (PES) of such a reaction. mdpi.comresearchgate.net A typical PES for an SN2 reaction features a double-well profile, indicating the formation of intermediate complexes. sciforum.netmdpi.com

The key stationary points along the reaction coordinate that would be characterized in a computational study are:

Reactants: The separated this compound and the nucleophile.

Pre-reaction Complex: A stable ion-molecule complex formed as the nucleophile approaches the electrophilic carbon of the chloromethyl group. stanford.edu

Transition State (TS): The highest energy point on the reaction pathway, representing the energetic barrier to the reaction.

Post-reaction Complex: An intermediate complex formed between the product and the departing chloride ion.

Products: The final, separated substituted pyridine and the chloride ion.

Transition State Characterization

The transition state of an SN2 reaction is a fleeting, high-energy species that cannot be isolated experimentally. Computational chemistry allows for its precise characterization. For the reaction involving this compound, the transition state would exhibit a trigonal bipyramidal geometry at the methylene (B1212753) carbon. sciforum.net The incoming nucleophile and the departing chloride leaving group would occupy the two apical positions, approximately 180° apart, in a "backside attack" configuration. researchgate.net The pyridine ring and the two hydrogen atoms of the methylene group would lie in the equatorial plane.

A crucial step in computational transition state analysis is a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate—simultaneously showing the C-Cl bond breaking and the C-Nu bond forming.

Influence of Pyridine Ring Substituents

The electronic nature of the substituents on the pyridine ring significantly influences the stability of the transition state and, consequently, the reaction rate.

2-Methoxy Group: The methoxy group is a strong resonance electron-donating group (+R) and an inductive electron-withdrawing group (-I). Being in the ortho position, its electron-donating resonance effect would increase the electron density on the pyridine ring. This effect could slightly destabilize the ground state of the electrophilic carbon but might also play a role in stabilizing the charge distribution in the transition state. Studies on related systems show that such substitutions can have a measurable impact on reaction barriers. mdpi.comrsc.org

5-Fluoro Group: The fluorine atom is strongly electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+R). Located at position 5 (meta to the chloromethyl group), its powerful inductive effect will dominate, withdrawing electron density from the pyridine ring. This withdrawal makes the entire molecule more electron-deficient, which could increase the electrophilicity of the methylene carbon, potentially lowering the activation barrier for nucleophilic attack. The ability of fluorine to tolerate nearby charge development is a known factor in transition state stabilization. uni-regensburg.de

The interplay of the electron-donating methoxy group and the electron-withdrawing fluoro group creates a complex electronic environment. A quantitative prediction of their combined effect on the SN2 reaction barrier would require dedicated DFT calculations. These calculations would precisely model the charge distribution and orbital interactions in the transition state.

Illustrative Data from Theoretical Calculations

While specific data for this compound is not available, the following tables illustrate the type of information that would be generated from a computational study of its SN2 reaction with a generic nucleophile like hydroxide (B78521) (OH⁻).

Table 1: Hypothetical Geometrical Parameters for the SN2 Transition State

ParameterDescriptionHypothetical Value
d(C-Cl)Bond distance between carbon and chlorine2.250 Å
d(C-O)Bond distance between carbon and oxygen (nucleophile)2.100 Å
∠(O-C-Cl)Angle between nucleophile, carbon, and leaving group178.5°
νᵢImaginary Frequency-350 cm⁻¹

This data is illustrative and represents typical values for an SN2 transition state.

Table 2: Calculated Energetics for a Hypothetical SN2 Reaction

ParameterDescriptionHypothetical Value (kcal/mol)
ΔE_complexPre-reaction complexation energy-12.5
ΔE_actActivation Energy+18.0
ΔE_rxnEnthalpy of Reaction-25.0

This data is illustrative. The actual values would depend on the nucleophile and the computational method used. stanford.edu

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound such as 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine, a suite of NMR experiments would be necessary to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals unequivocally.

While specific data for the target compound is unavailable, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the chloromethyl protons, and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.

To establish the precise connectivity of the atoms, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the positions of the protons on the pyridine ring relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the pyridine ring and the chloromethyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the placement of the substituents on the pyridine ring. For instance, correlations would be expected between the methoxy protons and the C2 carbon, and between the chloromethyl protons and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It would help to confirm the stereochemistry and through-space interactions between the substituents, for example, between the methoxy group and the proton at the C6 position.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable technique for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different polymorphic forms, which may exhibit different physical properties.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of one chlorine and one fluorine atom based on their precise isotopic masses.

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the chloromethyl group, the methoxy group, or cleavage of the pyridine ring. The observed fragmentation pattern would be compared with theoretical pathways to confirm the proposed structure.

Table 1: Predicted Mass Spectrometry Data for a Related Compound, 3-(chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine

Adductm/z (mass to charge ratio)
[M+H]⁺252.05860
[M+Na]⁺274.04054
[M-H]⁻250.04404
[M+NH₄]⁺269.08514
[M+K]⁺290.01448
[M+H-H₂O]⁺234.04858
[M+HCOO]⁻296.04952
[M+CH₃COO]⁻310.06517
Data is for a structurally similar compound and is for illustrative purposes only. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Crystal Packing and Intermolecular Interactions

The crystal lattice of this compound would be significantly influenced by a variety of intermolecular forces. The presence of halogen atoms (chlorine and fluorine) and a methoxy group suggests that the crystal packing will be a complex interplay of dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen and halogen bonds.

In analogous halogenated pyridine structures, it has been observed that halogen atoms frequently participate in intermolecular interactions. mdpi.comnih.gov For instance, the chlorine atom of the chloromethyl group and the fluorine atom on the pyridine ring could engage in halogen bonding, where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic region of an adjacent molecule, such as the nitrogen atom of the pyridine ring. nih.gov

Interactive Table: Plausible Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected Significance
Halogen BondC-ClN (pyridine)Moderate
Halogen BondC-FN (pyridine)Weak
Hydrogen BondC-H (chloromethyl)O (methoxy)Weak
Hydrogen BondC-H (pyridine)O (methoxy)Weak
Hydrogen BondC-H (chloromethyl)FVery Weak
π-π StackingPyridine RingPyridine RingModerate to High
C-H···π InteractionC-HPyridine RingModerate

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. Although experimental spectra for this compound are not available, the expected vibrational frequencies can be predicted based on the functional groups present.

The IR and Raman spectra would be characterized by bands corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and pyridine ring, the C-O-C stretches of the methoxy group, and the vibrations of the pyridine ring itself. The C-F and C-Cl stretching vibrations are also expected to give rise to characteristic bands in the fingerprint region of the spectra. For instance, in related fluorinated pyridines, C-F stretching vibrations are typically observed in the 1200-1300 cm⁻¹ region. The C-Cl stretch would be expected at a lower frequency, generally in the 600-800 cm⁻¹ range.

The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region. dntb.gov.ua The precise positions of these bands would be sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and chlorine atoms, and the electron-donating resonance effect of the methoxy group, would modulate the electron density within the ring and influence the force constants of the various bonds.

Computational Vibrational Spectroscopy

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a valuable tool for predicting vibrational spectra. chemtube3d.combldpharm.com A DFT calculation, for example at the B3LYP/6-311++G(d,p) level of theory, could provide the optimized geometry and the harmonic vibrational frequencies of this compound. nih.govnih.gov

Such calculations would allow for the assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsional modes. This detailed assignment is crucial for interpreting experimental spectra, should they become available. Computational analysis can also predict the IR intensities and Raman activities of each mode, helping to identify which bands would be prominent in each type of spectrum. This theoretical approach provides a robust framework for understanding the vibrational dynamics of the molecule. chemtube3d.com

Interactive Table: Predicted Vibrational Frequency Ranges for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C-H (methyl)Stretching2950-3050
C-H (pyridine)Stretching3050-3150
C=N (pyridine)Stretching1550-1650
C=C (pyridine)Stretching1400-1600
C-O (methoxy)Asymmetric Stretch1230-1270
C-O (methoxy)Symmetric Stretch1020-1060
C-FStretching1200-1300
C-ClStretching600-800

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is not chiral. Therefore, it would not exhibit a response in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD).

However, if a chiral center were introduced into the molecule, for instance through substitution at the chloromethyl group to create a stereocenter, the resulting enantiomers would be chiroptically active. In such a hypothetical case, CD and VCD spectroscopy could be employed to determine the absolute configuration of the chiral derivative. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral signatures for each enantiomer.

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine, this translates to the development of routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current Research Landscape:

Modern synthetic strategies for pyridine (B92270) derivatives are progressively incorporating principles of green chemistry. These include the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the application of environmentally friendly solvents like water or ethanol. The use of heterogeneous catalysts that can be easily recovered and reused is another significant area of research. For the synthesis of functionalized pyridines, methods such as microwave-assisted synthesis and reactions in solvent-free conditions are being explored to reduce reaction times and energy input.

Future Projections and Innovations:

Future efforts in the sustainable synthesis of this compound are likely to focus on several key areas:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing the environmental impact. Research into identifying or engineering enzymes capable of catalyzing the specific steps in the synthesis of this pyridine derivative could lead to highly efficient and sustainable processes.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating the synthesis of this compound into a continuous flow process could streamline its production and reduce waste.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research into converting biomass-derived platform chemicals into the necessary precursors for pyridine synthesis is a promising, albeit challenging, future direction.

Sustainable Approach Potential Advantages for this compound Synthesis Key Research Challenges
Biocatalysis High selectivity, mild conditions, reduced waste.Enzyme discovery and engineering for specific transformations.
Flow Chemistry Improved safety, scalability, and process control.Reactor design and optimization for specific reaction steps.
Renewable Feedstocks Reduced reliance on fossil fuels, lower carbon footprint.Development of efficient conversion pathways from biomass.

Exploration of Novel Reactivity Patterns and Chemical Transformations

Understanding and expanding the repertoire of chemical reactions that this compound can undergo is crucial for its application as a versatile building block. The unique combination of a reactive chloromethyl group and a substituted pyridine ring offers opportunities for a wide range of chemical transformations.

The reactivity of the pyridine ring is influenced by its substituent pattern. The electron-withdrawing nature of the nitrogen atom generally makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a methoxy (B1213986) group at the 2-position and a fluorine atom at the 5-position will further modulate this reactivity. The chloromethyl group at the 3-position is a primary site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Future research will likely focus on:

Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-catalyzed cross-coupling reactions at the C-Cl bond of the chloromethyl group or potentially at the C-F or C-H bonds of the pyridine ring would significantly expand the synthetic utility of this compound.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a highly atom-economical approach to introduce new substituents. Exploring conditions for regioselective C-H activation at the 4- or 6-positions of this compound would open up new avenues for derivatization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the application of this technology for the functionalization of this compound could lead to novel and previously inaccessible derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. These platforms enable the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological or materials science applications.

Automated synthesis platforms, often utilizing flow chemistry or robotic liquid handlers, can significantly accelerate the optimization of synthetic routes and the exploration of new chemical space. For the synthesis of pyridine derivatives, automated systems have been used for reaction optimization and the generation of compound libraries.

The integration of this compound into such platforms would offer several advantages:

Rapid Reaction Optimization: Automated platforms can quickly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for reactions involving this compound.

Library Synthesis: The reactive chloromethyl group makes this molecule an ideal scaffold for the high-throughput synthesis of libraries of derivatives. By reacting it with a diverse set of nucleophiles in an automated fashion, large numbers of new compounds can be generated for screening purposes.

Data-Driven Synthesis: The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest new experiments, creating a closed-loop system for accelerated discovery.

Automated Platform Application for this compound Expected Outcome
Flow Reactor Systems Optimization of synthetic steps, continuous production.Increased yield, improved safety, and scalability.
Robotic Liquid Handlers High-throughput screening of reaction conditions.Rapid identification of optimal synthetic parameters.
Integrated Synthesis and Analysis Automated library synthesis and in-line analysis.Accelerated discovery of new derivatives with desired properties.

Computational Design of Derivatives with Targeted Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods allow for the in-silico design of molecules with specific properties and the prediction of their reactivity, reducing the need for time-consuming and resource-intensive trial-and-error experimentation.

Methods such as Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules and predict their reactivity towards different reagents. Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of molecules with their chemical reactivity or biological activity. Machine learning algorithms are also being increasingly used to predict reaction outcomes and guide the design of new synthetic routes.

For this compound, computational approaches can be applied to:

Predict Reactivity and Regioselectivity: DFT calculations can be used to determine the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding the design of selective chemical transformations.

Design Novel Derivatives: By computationally modifying the structure of this compound and evaluating the properties of the resulting virtual compounds, it is possible to design new derivatives with enhanced reactivity or specific biological targets.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of more efficient synthetic methods.

The synergy between computational design and experimental validation will be crucial in unlocking the full potential of this compound as a versatile chemical intermediate.

Q & A

Q. What are the optimal synthetic conditions for 3-chloromethyl-5-fluoro-2-methoxy-pyridine to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example, starting with a precursor like 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, fluorination can be achieved using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 80–100°C . Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for KF:precursor) are critical to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound with >95% purity.

Table 1 : Key Reaction Parameters for Fluorination

PrecursorReagentSolventTemp. (°C)Time (h)Yield (%)
3-Chloro-2-methoxy...KFDMF901078–82

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The chloromethyl (-CH₂Cl) proton signals split into a doublet (δ 4.5–4.7 ppm, J = 6–8 Hz) due to coupling with adjacent fluorine .
  • ¹⁹F NMR : A distinct singlet at δ -110 to -115 ppm confirms the presence of the 5-fluoro substituent .
  • FTIR : Strong absorption at 750–780 cm⁻¹ (C-Cl stretch) and 1250–1280 cm⁻¹ (C-F stretch) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 220.03 (calculated for C₇H₆ClFNO⁺) .

Advanced Research Questions

Q. How can discrepancies in reported reaction mechanisms for chloromethyl group functionalization be resolved?

  • Methodological Answer : Contradictions in mechanisms (e.g., radical vs. SN2 pathways for chloromethyl substitution) can be addressed via:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify bond-breaking steps .
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to determine if radical intermediates form .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and activation energies for competing pathways .

Q. What strategies mitigate competing side reactions during fluorination of pyridine derivatives?

  • Methodological Answer : Competing dehalogenation or ring-opening reactions are minimized by:
  • Solvent Optimization : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions .
  • Catalyst Screening : Metal catalysts (e.g., CuI) enhance regioselectivity in fluorination .
  • In Situ Monitoring : Use HPLC or GC-MS at intervals to track byproduct formation and adjust conditions .

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity in in vitro assays .

Table 2 : Key Computational Parameters for Docking

Target ProteinBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond with Met793, hydrophobic with Leu844

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Discrepancies (e.g., 92–98°C vs. 101–105°C) arise from:
  • Purity Differences : Impurities (e.g., residual solvents) lower observed melting points. Use DSC (Differential Scanning Calorimetry) for accurate measurements .
  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) can produce distinct crystalline forms .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Studies : Monitor bactericidal activity over 24 hours at 2× MIC to assess concentration-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.